6-Methyl-[2,3'-bipyridine]-5'-carboxamide
Description
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Structure
3D Structure
Properties
CAS No. |
1346686-81-4 |
|---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-(6-methylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11N3O/c1-8-3-2-4-11(15-8)9-5-10(12(13)16)7-14-6-9/h2-7H,1H3,(H2,13,16) |
InChI Key |
PXWMPJCVTGCCNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
Foundational Context of Bipyridine Chemistry and Its Derivatives
Bipyridines are a class of organic compounds consisting of two interconnected pyridine (B92270) rings. The position of the linkage between the two rings gives rise to various isomers, with 2,2'-bipyridine being one of the most extensively studied. nih.govfiveable.me This class of molecules serves as a cornerstone in coordination chemistry, largely due to the ability of isomers like 2,2'-bipyridine to act as bidentate chelating ligands, forming stable complexes with a wide range of metal ions. nih.govfiveable.me
The resulting metal complexes are central to numerous applications, including:
Catalysis: Bipyridine-metal complexes are used to catalyze a variety of organic reactions. mdpi.com
Materials Science: They are integral to the formation of supramolecular structures and functional materials. mdpi.com
Photochemistry: Ruthenium and other metal complexes with bipyridine ligands exhibit unique photophysical properties, making them useful in studies of energy and electron transfer. nih.gov
The synthesis of bipyridine derivatives has evolved significantly, with modern cross-coupling reactions like the Suzuki, Stille, and Negishi couplings providing versatile pathways to create unsymmetrically substituted bipyridines. mdpi.com Other methods, such as the Wurtz and Ullmann couplings, are also employed, particularly for creating symmetrical derivatives. mdpi.com The functionalization of the bipyridine core allows chemists to fine-tune the electronic and steric properties of the ligands, thereby influencing the characteristics of the resulting metal complexes or molecular materials. acs.org
Significance of Pyridine Carboxamide Scaffolds in Advanced Chemical Systems and Functional Materials
The pyridine-carboxamide scaffold is a structural motif where a carboxamide group is attached to a pyridine (B92270) ring. This arrangement is a "privileged scaffold" in medicinal chemistry and materials science due to its unique combination of properties. researchgate.net The pyridine ring offers a site for hydrogen bonding and metal coordination, while the carboxamide group is a classic hydrogen bond donor and acceptor, capable of forming robust intermolecular interactions. mdpi.comresearchgate.net
In medicinal chemistry, this scaffold is present in a wide array of biologically active compounds. nih.govnih.gov Researchers have incorporated it into molecules designed as potential antifungal agents, inhibitors for enzymes like succinate dehydrogenase, and anti-tubercular agents. asm.orgnih.gov The ability of the pyridine-carboxamide unit to orient functional groups in specific spatial arrangements makes it a valuable component in rational drug design. semanticscholar.org
In the realm of functional materials, the pyridine-carboxamide structure is exploited for its ability to direct the self-assembly of molecules into well-ordered supramolecular structures. mdpi.com The multiple binding sites within the scaffold can be used to design sensors, coordination polymers, and materials with specific catalytic or biological functions. researchgate.net For example, the pyridine-2,6-dicarboxamide framework is known to be an effective chelating agent for various metal cations and anions, highlighting the versatility of this structural class. mdpi.comresearchgate.net
Structural Analysis and Nomenclature Conventions
Direct and Convergent Synthetic Routes to this compound
The construction of the this compound scaffold can be achieved through various synthetic strategies. These routes can be broadly categorized into multistep sequences that build the bipyridine system sequentially and more convergent approaches that utilize powerful cross-coupling technologies.
Multistep Reaction Sequences for Bipyridine Carboxamide Formation
Palladium-Catalyzed Coupling Reactions in Bipyridine Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds like bipyridines. nih.govresearchgate.net Several palladium-catalyzed methods are applicable to the synthesis of this compound.
Suzuki Coupling: The Suzuki coupling reaction, which involves the coupling of an organoboron compound with a halide or triflate, is a widely used method for bipyridine synthesis. nih.gov In a potential synthesis of the target molecule, a pyridineboronic acid or ester derivative could be coupled with a halogenated 2-methylpyridine carrying the carboxamide precursor. The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. nih.gov
Negishi Coupling: The Negishi coupling, which utilizes organozinc reagents, is another powerful method for constructing bipyridine scaffolds. orgsyn.org This reaction often exhibits high functional group tolerance and can proceed under mild conditions. A synthetic strategy could involve the preparation of a pyridylzinc halide, which is then coupled with a suitable halogenated pyridine derivative in the presence of a palladium catalyst. orgsyn.orgorgsyn.org
Stille Coupling: The Stille coupling reaction employs organotin reagents and offers another avenue for the synthesis of bipyridines. nih.gov While effective, the toxicity of organotin compounds is a significant drawback of this method.
The general catalytic cycle for these palladium-catalyzed reactions typically involves oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the organometallic coupling partner, and finally, reductive elimination to yield the bipyridine product and regenerate the palladium(0) catalyst. fishersci.ca
Table 1: Overview of Palladium-Catalyzed Coupling Reactions for Bipyridine Synthesis
| Coupling Reaction | Organometallic Reagent | Electrophile | Key Advantages |
| Suzuki Coupling | Organoboron (e.g., boronic acid, ester) | Organohalide or triflate | Commercially available reagents, mild reaction conditions. nih.gov |
| Negishi Coupling | Organozinc | Organohalide | High functional group tolerance, mild conditions. orgsyn.org |
| Stille Coupling | Organotin | Organohalide | Effective for complex structures. nih.gov |
Rhodium(III)-Catalyzed Regioselective Functionalization Approaches
Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, offering a more atom-economical approach to the synthesis of complex molecules. rsc.orgnih.govresearchgate.net This methodology can be applied to the synthesis of bipyridines through the coupling of two pyridine rings. In the context of synthesizing this compound, a rhodium(III) catalyst could facilitate the direct coupling of a 2-methylpyridine derivative with a functionalized pyridine. The regioselectivity of the C-H activation is often directed by a coordinating group on one of the pyridine rings. researchgate.net While specific examples for the synthesis of the target molecule are not prevalent, the general principles of rhodium-catalyzed C-H functionalization suggest its potential applicability. rsc.orgnih.govrsc.org
Precursor Synthesis and Diverse Derivatization Strategies
The synthesis of this compound and its analogs often requires the preparation of key intermediates and subsequent functionalization.
Synthesis of Key Hydrazide Intermediates (e.g., 6-methyl-(2,3'-bipyridine)-5-carbohydrazide)
Hydrazide intermediates are valuable precursors for the synthesis of various heterocyclic compounds and for further derivatization. The synthesis of 6-methyl-[2,3'-bipyridine]-5-carbohydrazide can be envisioned through the reaction of the corresponding methyl or ethyl ester of 6-methyl-[2,3'-bipyridine]-5'-carboxylic acid with hydrazine hydrate. This is a common and efficient method for the preparation of carbohydrazides. mdpi.comnih.gov An alternative approach could involve the direct reaction of the carboxylic acid with carbohydrazide in the presence of a suitable coupling agent. mdpi.com The successful synthesis of imidazo[1,2-a]pyridine-6-carbohydrazide derivatives through a five-component cascade reaction highlights the versatility of synthetic routes leading to carbohydrazide intermediates. rsc.org
Functionalization of the Carboxamide Moiety via Reaction with Isocyanates
The carboxamide functionality in this compound can be further modified to introduce diverse substituents. One approach involves the reaction with isocyanates. While the direct reaction of a primary carboxamide with an isocyanate is not a standard transformation, derivatization can be achieved through the corresponding amine, which can be obtained by hydrolysis of the carboxamide. The resulting amine can then readily react with various isocyanates to form urea derivatives. Isocyanates are highly reactive electrophiles that readily undergo nucleophilic attack by amines. This reaction provides a straightforward method for introducing a wide range of functional groups, depending on the R-group of the isocyanate (R-N=C=O). google.com The derivatization of compounds with isocyanates is a common strategy in medicinal chemistry to explore structure-activity relationships. researchgate.net
C(sp²)–H Bond Functionalization of Pyridine and Bipyridine Scaffolds
The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful strategy in organic synthesis, revolutionizing the way chemists approach the construction of target molecules. acs.org This approach avoids the need for pre-functionalization of starting materials (e.g., halogenation or boronation), which is often required for traditional cross-coupling reactions like Suzuki or Stille couplings. nih.govresearchgate.net For the synthesis of a substituted bipyridine such as this compound, C(sp²)–H functionalization offers a more direct and atom-economical route. researchgate.net
Transition-metal catalysis, particularly using palladium (Pd), has been instrumental in the development of C–H functionalization reactions. researchgate.netuva.es These reactions often employ a directing group strategy to achieve high site selectivity on the pyridine ring. acs.orgnih.gov In a potential synthesis of the target molecule, one could envision the direct arylation of a 6-methyl-5-carboxamidepyridine derivative with a pyridine ring through a palladium-catalyzed C-H/C-H cross-coupling or the coupling of a pyridine C-H bond with a halogenated pyridine.
The mechanism for such transformations often involves a concerted metalation-deprotonation (CMD) pathway. uva.es In this process, a ligand coordinated to the metal center acts as an internal base to assist in the cleavage of the C-H bond, which is typically the rate-determining step in the catalytic cycle. uva.es The use of specialized ligands, such as [2,2'-bipyridin]-6(1H)-one (bipy-6-OH), has been shown to significantly accelerate these reactions by playing a dual role as both a ligand and an intramolecular base. uva.es
Research has demonstrated various catalytic systems effective for the C-H functionalization of pyridine scaffolds. These systems are often fine-tuned with specific ligands, oxidants, and reaction conditions to achieve optimal yields and selectivity. For instance, palladium acetate (Pd(OAc)₂) is a common catalyst precursor, used in combination with various ligands and oxidants to facilitate the catalytic cycle. mdpi.comresearchgate.net
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Ligand / Base | Aryl Halide + Pyridine | Direct arylation; ligand accelerates the C-H cleavage step. | uva.es |
| Pd(OAc)₂ / Oxidant | Pyridine + Arene | Oxidative C-H/C-H cross-coupling; avoids pre-functionalized aryl halides. | mdpi.com |
| Rh(III) Complexes | Pyridine N-Oxide + Alkyne | N-oxide acts as a directing group for annulation reactions. | researchgate.net |
| Dinuclear Palladium Pincer Complexes | Picolinic Acid + Pyridine | Combines decarboxylation with C-H activation to form bipyridines. | nih.govmdpi.com |
The application of these principles allows for a hypothetical, yet scientifically grounded, synthetic route to this compound. This would involve the palladium-catalyzed coupling of 2-methylpyridine with 5-bromonicotinamide or a related derivative, where the C-H bond at the C2 position of 2-methylpyridine is directly functionalized.
Atom Economy and Efficiency in Synthetic Protocols
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chemrxiv.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. scranton.edu An ideal reaction has an atom economy of 100%, where all atoms from the reactants are incorporated into the final product.
Synthetic routes based on C–H bond functionalization generally exhibit a higher atom economy compared to traditional cross-coupling methods. rsc.org This is because traditional methods, such as Suzuki or Stille couplings, require stoichiometric amounts of organometallic reagents (like boronic acids or organostannanes) and often generate significant inorganic or organometallic waste products. researchgate.netrsc.org
Theoretical Atom Economy Comparison:
C–H Functionalization (Direct Arylation):
Reactants: Pyridine A-H + Pyridine B-X (where X is a halide)
Product: Pyridine A-B + H-X
This pathway eliminates the need to synthesize a boronic acid, reducing steps and waste. The primary byproduct is a simple acid (H-X).
Suzuki Coupling:
Reactants: Pyridine A-B(OH)₂ + Pyridine B-X + Base
Product: Pyridine A-B + B(OH)₂-X salt + Base-H salt
This process generates stoichiometric amounts of boron- and base-related salts as waste.
The table below provides a conceptual comparison of the atom economy for these two generalized approaches to forming a bipyridine core.
| Synthetic Method | Generalized Reaction | Key Byproducts | Relative Atom Economy |
|---|---|---|---|
| C–H Bond Functionalization | Py-H + Ar-X → Py-Ar + HX | Acid (e.g., HBr) | High |
| Suzuki Coupling | Py-B(OH)₂ + Ar-X → Py-Ar + XB(OH)₂ | Boron salts, halide salts | Moderate |
| Stille Coupling | Py-Sn(R)₃ + Ar-X → Py-Ar + XSn(R)₃ | Organotin halides (toxic) | Low |
| Addition Reactions | A + B → C | None (ideal) | 100% (Theoretically) scranton.edu |
By minimizing the generation of stoichiometric byproducts, C–H activation strategies align well with the principles of green chemistry. The development of synthetic protocols for this compound would therefore greatly benefit from the implementation of such efficient and low-waste methodologies, leading to more sustainable manufacturing processes. While the actual yield of a reaction is also critical, atom economy provides a vital theoretical measure of a reaction's intrinsic efficiency from the outset. scranton.edu
Spectroscopic and Structural Data for this compound Not Found in Publicly Available Literature
Following a comprehensive search for detailed spectroscopic and structural characterization data for the chemical compound “this compound,” it has been determined that specific experimental data for this exact molecule is not available in the public domain through the conducted searches.
The investigation aimed to gather detailed research findings for the following analytical techniques as specified:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including high-resolution ¹H and ¹³C NMR for chemical shift and coupling constant analysis, two-dimensional NMR techniques (COSY, HSQC, HMBC) for connectivity elucidation, and the effects of solvents on NMR spectra.
Mass Spectrometry (MS): For molecular mass confirmation, fragmentation pathway analysis, and exact mass determination via high-resolution mass spectrometry (HRMS).
Infrared (IR) Spectroscopy: For the identification of characteristic functional group vibrations.
Searches for the synthesis and characterization of "this compound" did not yield any scientific papers or database entries containing the requested experimental spectroscopic data. The search results provided information on related but structurally distinct compounds, such as other isomers (e.g., 2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5'-carboxamide), different derivatives of bipyridine, or other carboxamides.
Without primary or secondary literature sources detailing the empirical analysis of "this compound," it is not possible to generate a scientifically accurate and authoritative article that adheres to the provided outline. The creation of such an article would require speculation about the compound's spectroscopic properties, which would not meet the required standards of accuracy and would constitute a fabrication of data.
Therefore, the requested article focusing solely on the advanced spectroscopic and structural characterization of “this compound” cannot be generated at this time due to the absence of the necessary scientific data.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
Comprehensive searches for crystallographic data on this compound did not yield specific X-ray crystallography results for this exact compound. While structural information for related bipyridine derivatives is available, data pertaining to the precise solid-state molecular and crystal structure of this compound, including unit cell parameters, space group, bond lengths, and bond angles, could not be located in the reviewed literature. Therefore, a detailed analysis and data tables for its crystal structure cannot be provided at this time.
Computational Chemistry and Theoretical Investigations
Prediction and Correlation of Spectroscopic Parameters
Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.
DFT calculations are routinely used to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (FT-IR and Raman). scispace.com The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR spectra. researchgate.net By comparing computed spectra with experimental data, researchers can confirm the proposed structure of a synthesized compound. nih.gov For example, high-resolution ¹H NMR spectra have been analyzed for various bipyridine ligands and their metal complexes to understand structural and electronic effects. researchgate.netrsc.orgchemicalbook.com
Similarly, theoretical vibrational frequencies are calculated and often scaled by a specific factor (e.g., 0.961) to correct for systematic errors arising from the harmonic approximation and basis set limitations. nih.gov The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as C-H stretching, C=C ring vibrations, or C=O stretching of the carboxamide group. nih.govnih.gov
Table 2: Example of Predicted vs. Experimental Vibrational Frequencies (Note: This table illustrates the typical comparison performed in computational studies. Specific data for 6-Methyl-[2,3'-bipyridine]-5'-carboxamide is not available in the cited literature.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O stretch (Amide) | [Data not available] | [Data not available] |
| Pyridine (B92270) Ring stretch | [Data not available] | [Data not available] |
| C-H stretch | [Data not available] | [Data not available] |
| N-H stretch (Amide) | [Data not available] | [Data not available] |
Mechanistic Studies and Reaction Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms that are difficult to study experimentally. acs.org By calculating the energies of reactants, transition states, intermediates, and products, researchers can map out the entire potential energy surface of a chemical reaction. This allows for the determination of activation barriers and reaction thermodynamics, providing a detailed understanding of the reaction pathway. acs.org For instance, DFT calculations have been used to gain mechanistic insight into Ni-catalyzed coupling reactions involving bipyridyl ligands, revealing how the ligand environment controls selectivity between C-C and C-N bond formation. acs.orgacs.org Such studies could be applied to understand the synthesis or reactivity of this compound.
Analysis of Molecular Electrostatic Potential (MEP) Maps for Reactivity Preferences
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is an essential tool for identifying the electrophilic and nucleophilic sites and for predicting how a molecule will interact with other species. researchgate.netacs.org MEP maps use a color scale where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net Green and yellow represent areas of intermediate potential.
For nitrogen heterocycles, the MEP map can clearly show the negative potential localized around the nitrogen atoms and the carbonyl oxygen of the carboxamide group, identifying them as primary sites for hydrogen bonding or coordination with metal ions. researchgate.netrsc.org This analysis is crucial for understanding intermolecular interactions and predicting the molecule's role in larger chemical or biological systems. acs.orgrsc.org
Coordination Chemistry and Ligand Design Principles
6-Methyl-[2,3'-bipyridine]-5'-carboxamide as a Nitrogen-Donor Ligand
The compound this compound belongs to the extensive family of bipyridine-based molecules, which are fundamental building blocks in coordination chemistry. These molecules are prized for their ability to act as chelating ligands, forming stable complexes with a wide array of metal ions. The defining feature of bipyridine ligands is the presence of two pyridine (B92270) rings, each containing a nitrogen atom with a lone pair of electrons available for donation to a metal center. This arrangement allows them to function as effective bidentate nitrogen-donor ligands.
The specific architecture of this compound, featuring a methyl group and a carboxamide group, introduces electronic and steric variations to the basic bipyridine scaffold. These modifications can influence the ligand's coordination properties, including its affinity for specific metals, the stability of the resulting complexes, and their subsequent reactivity. The nitrogen atoms of the two pyridine rings are the primary coordination sites, enabling the formation of a stable five-membered chelate ring with a metal ion.
The coordination of this compound with metal ions is characterized by the formation of a chelate ring involving the two nitrogen atoms of the pyridine moieties. This bidentate N,N'-chelation is a common and stable motif for bipyridine ligands.
Transition Metals: With transition metals, substituted bipyridine ligands typically form four-coordinate or six-coordinate complexes. For instance, complexes with the general formula MCl₂(ligand), where M is a late first-row transition metal like Fe(II), Co(II), Ni(II), or Cu(II), often exhibit a distorted tetrahedral geometry around the metal center figshare.com. In octahedral complexes, such as [M(ligand)₃]²⁺, three bipyridine ligands coordinate to a single metal center nih.govcmu.edu. The methyl group at the 6-position, adjacent to one of the coordinating nitrogen atoms, can introduce steric hindrance that may affect the geometry and stability of the resulting complex compared to unsubstituted bipyridines sci-hub.box.
Rare Earth Metals (Lanthanides and Actinides): Rare earth elements (REEs), including lanthanides and actinides, are characterized by their large ionic radii and preference for high coordination numbers semanticscholar.org. Consequently, their complexes with bipyridine-type ligands often include additional ligands, such as nitrate anions or solvent molecules, to satisfy the metal's coordination sphere.
A closely related ligand, 6-(6-methyl-1,2,4,5-tetrazine-3-yl)-2,2'-bipyridine (MTB), provides significant insight into the expected coordination behavior. X-ray diffraction studies on its complexes with lanthanides have revealed the formation of structures such as [Ce(MTB)₂(NO₃)₃], [Pr(MTB)(NO₃)₃H₂O], and [Ln(MTB)(NO₃)₃MeCN] (where Ln = Nd, Sm, Eu, Gd) nih.gov. In these complexes, the MTB ligand coordinates in the expected bidentate fashion, while nitrate anions and solvent molecules (water or acetonitrile) complete the coordination sphere of the lanthanide ion, resulting in high coordination numbers nih.gov. Similarly, studies with the actinide curium(III) showed the formation of [Cm(MTB)₁₋₃]³⁺ complexes in solution nih.gov. This suggests that this compound would likely form analogous complexes with rare earth metals, featuring one or more bipyridine ligands alongside co-ligands to achieve a stable, highly coordinated structure.
The versatility of bipyridine ligands stems from the ability to modify their steric and electronic properties through the introduction of various substituents on the pyridine rings. This "tunability" allows for the rational design of ligands tailored for specific applications in areas like catalysis, materials science, and separation technologies globethesis.com.
Steric Tuning: The size and position of substituents can dictate the coordination geometry and accessibility of the metal center. For example, bulky substituents placed at the 6,6'-positions can create a sterically hindered environment around the metal, which can influence catalytic performance by preventing or allowing the coordination of certain substrates nih.gov. The single methyl group in the 6-position of this compound introduces moderate steric bulk, which can affect the stability and reactivity of its metal complexes compared to unsubstituted analogues sci-hub.boxnih.gov.
Electronic Tuning: The electronic properties of the ligand can be adjusted by adding electron-donating or electron-withdrawing groups. These groups modify the electron density on the nitrogen donor atoms, which in turn affects the strength of the metal-ligand bond and the redox potential of the resulting complex. The carboxamide group (-CONH₂) at the 5'-position in this compound is generally considered an electron-withdrawing group. This can make the complex more difficult to oxidize, a property that is crucial in designing catalysts for specific redox reactions mdpi.comacs.org. By systematically varying substituents, ligands can be designed to fine-tune the electronic environment of the metal center, thereby controlling its catalytic activity or photophysical properties acs.orgacs.org.
Metal-Ligand Interactions and Stability Constant Determination
The interaction between a metal ion and a ligand in solution is quantified by the stability constant (also known as the formation constant, K) of the complex. A higher stability constant indicates a stronger metal-ligand bond and a more stable complex. These constants are crucial for understanding and predicting the behavior of complexes in various applications, from analytical chemistry to biological systems.
The stability of metal-bipyridine complexes is influenced by several factors, including the nature of the metal ion, the specific substituents on the bipyridine ligand, and the solvent. Spectrophotometric methods, such as Job's method of continuous variation, are commonly used to determine the stoichiometry and stability constants of complexes in solution scispace.com. For example, studies on unsubstituted 2,2'-bipyridine with transition metals have shown that the stability of the complexes often follows the Irving-Williams series, with the order Co(II) < Ni(II) < Cu(II) scispace.com. Research on various amides of 2,2'-bipyridyl-6,6'-dicarboxylic acid has demonstrated high stability constants for their 1:1 complexes with lanthanides in acetonitrile, with logβ values typically in the range of 6-7 researchgate.net.
The table below presents representative stability constant data for complexes of 2,2'-bipyridine with various metal ions to illustrate typical values.
Table 1: Representative stability constants for metal-bipyridine complexes. Data for Co(II), Ni(II), and Cu(II) are for 1:2 complexes in aqueous solution scispace.com. Data for Lanthanides(III) are for 1:1 complexes in acetonitrile researchgate.net.
In coordinating solvents like water, acetonitrile, or methanol, solvent molecules can directly bind to the metal ion, and the formation of a ligand-metal complex becomes a substitution reaction where the ligand displaces the solvent molecules researchgate.net. The stability of a complex can vary significantly between different solvents. For example, the exchange of pyridine ligands for more stable chelating bipyridine ligands on a platinum(IV) center was found to be dependent on the nature of the solvent rsc.org. Furthermore, the solvent can even alter the final structure of the complex, leading to the formation of different solvatomorphs with distinct crystal packing and, in some cases, different magnetic properties mdpi.comnih.gov. For instance, reacting a rhenium precursor with 2,2'-bipyrimidine in different solvents (acetonitrile vs. acetic acid/water) resulted in two different crystalline products with distinct hydrogen-bonding networks mdpi.com.
Applications in Metal Ion Separation Technologies
The selective complexation of metal ions by tailored ligands is the basis for advanced separation technologies, particularly for the challenging task of separating chemically similar elements like lanthanides and actinides. These separations are crucial for nuclear waste reprocessing and the purification of rare earth elements. Bipyridine-based ligands have been extensively investigated for this purpose due to their high affinity and selectivity for these metal ions.
Research has shown that nitrogen-donor ligands containing bipyridine units can exhibit remarkable selectivity for trivalent actinides (like americium, Am³⁺, and curium, Cm³⁺) over trivalent lanthanides (like europium, Eu³⁺). This selectivity is attributed to subtle differences in the covalent contribution to the metal-nitrogen bond, which is slightly greater for actinides nih.gov.
A ligand structurally similar to the subject compound, 6-(6-methyl-1,2,4,5-tetrazine-3-yl)-2,2'-bipyridine (MTB), has been specifically developed and tested for lanthanide/actinide separation nih.gov. Solvent extraction experiments using MTB demonstrated a preferential extraction of Am(III) and Cm(III) over Eu(III), especially at low nitric acid concentrations (<0.1 mol L⁻¹) nih.gov. The separation factor (SF), which is the ratio of the distribution coefficients of the two metals, is a measure of the separation efficiency. The findings for the MTB ligand highlight the potential of such substituted bipyridines in advanced separation processes.
Table 2: Americium/Europium separation factor achieved with the MTB ligand, a close analogue of this compound nih.gov.
Advanced Research Directions and Scaffold Diversification
Synthesis of Libraries of Functionalized 6-Methyl-[2,3'-bipyridine]-5'-carboxamide Derivatives
The generation of libraries of functionalized this compound derivatives is a key strategy for exploring and optimizing the properties of this scaffold for various applications. The synthetic accessibility of the bipyridine and carboxamide moieties allows for systematic modifications to tune its electronic, steric, and chelating properties.
Bipyridine and its derivatives are crucial building blocks for a wide range of functional materials and biologically active molecules. mdpi.com The synthesis of bipyridine derivatives can be achieved through various methods, including metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Negishi couplings, as well as Ullmann and Wurtz-type homocoupling reactions. mdpi.com These established synthetic protocols can be adapted to introduce a diverse array of substituents onto the bipyridine core of this compound. For instance, functional groups can be introduced at different positions on the pyridine (B92270) rings to modulate the compound's coordination properties and solubility.
The carboxamide group provides a convenient handle for further diversification. It can be readily transformed into other functional groups or used as a point of attachment for larger molecular fragments. For example, reaction with a variety of primary amines can lead to a series of N-substituted carboxamides with tailored properties. nih.gov This approach has been successfully employed in the synthesis of carboxamide derivatives of other heterocyclic systems, leading to compounds with potent biological activities. nih.govnih.gov
A key precursor for creating a library of derivatives is the corresponding carboxylic acid, 6-methyl-[2,3'-bipyridine]-5'-carboxylic acid. The synthesis of related 5'-substituted-6-carboxylic-2,2'-bipyridine acids has been reported, highlighting the feasibility of such an approach. nih.gov These synthetic strategies open the door to creating libraries of compounds with diverse functionalities, which can then be screened for applications in areas such as catalysis, materials science, and medicinal chemistry.
Table 1: Examples of Functionalized Bipyridine Derivatives and their Synthetic Approaches
| Derivative Type | General Synthetic Strategy | Potential Functionalization | Reference |
| Substituted Bipyridine Core | Metal-catalyzed cross-coupling (e.g., Suzuki, Stille) | Alkyl, aryl, heteroaryl groups | mdpi.com |
| N-Substituted Carboxamides | Amide coupling with various amines | Alkyl chains, aromatic rings, bioactive molecules | nih.gov |
| Ester Derivatives | Esterification of the corresponding carboxylic acid | Alkyl, benzyl (B1604629) groups | nih.gov |
Integration into Supramolecular Assemblies and Functional Materials
The unique structural characteristics of this compound make it an excellent candidate for integration into supramolecular assemblies and the development of functional materials. The bipyridine unit is a well-known chelating ligand that can coordinate with a wide variety of metal ions to form stable complexes. mdpi.com This property allows for the construction of metal-organic frameworks (MOFs) and other coordination polymers with defined architectures and functionalities. nih.gov
The carboxamide group can participate in hydrogen bonding, providing an additional tool for directing the self-assembly of molecules into well-ordered supramolecular structures. The combination of metal coordination and hydrogen bonding can lead to the formation of complex and robust architectures with potential applications in gas storage, separation, and catalysis. The introduction of methyl substituents on the bipyridine ring can also influence the resulting structure of these assemblies. nih.gov
Furthermore, the planar nature of the bipyridine scaffold can facilitate π-π stacking interactions, which can also play a significant role in the formation of supramolecular assemblies. researchgate.net By carefully designing the functional groups on the scaffold, it is possible to control the interplay of these non-covalent interactions to create materials with desired topologies and properties.
Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage due to their potential for low cost, safety, and scalability. nih.govresearchgate.net The performance of these batteries is highly dependent on the properties of the redox-active organic molecules used in the electrolytes. researchgate.net Bipyridine derivatives have emerged as a promising class of materials for this application. nih.gov
The bipyridine core can be functionalized to tune its redox potential and solubility in aqueous electrolytes. For example, a bipyridine-ester dual-modified TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) derivative has been successfully synthesized and used as a catholyte material in an AORFB. nih.gov This modification resulted in an elevated redox potential and excellent electrochemical stability. nih.gov Similarly, the this compound scaffold can be functionalized to enhance its performance as a redox-active material. The introduction of solubilizing groups and electron-withdrawing or -donating substituents can be used to tailor the compound's electrochemical properties.
The development of non-aqueous redox flow batteries also presents opportunities for bipyridine-based materials, offering the potential for higher cell voltages. rsc.org Research into diquaternized derivatives of 2,2'-dipyridyl has shown significantly lower reduction potentials compared to their 4,4'-dipyridyl counterparts, which could lead to higher cell voltages in a flow battery. harvard.edu This highlights the potential for tuning the electrochemical properties of the this compound scaffold for various flow battery applications.
Table 2: Key Properties of Bipyridine Derivatives for Organic Flow Batteries
| Property | Importance for Flow Batteries | Tuning Strategy | Reference |
| Redox Potential | Determines the cell voltage | Introduction of electron-withdrawing/donating groups | nih.gov |
| Solubility | Affects the energy density of the battery | Functionalization with hydrophilic groups | harvard.edu |
| Stability | Crucial for long-term cycling performance | Molecular design to prevent degradation pathways | nih.gov |
Development of Novel Chemical Tools and Probes
The inherent properties of the this compound scaffold make it a promising starting point for the development of novel chemical tools and probes. The bipyridine moiety is a strong metal chelator, which can be exploited for the detection and sensing of metal ions. By attaching a reporter group, such as a fluorophore or a chromophore, to the scaffold, it is possible to create probes that signal the presence of specific metal ions through changes in their optical properties.
The carboxamide group offers a versatile point for conjugation to biomolecules, such as proteins or nucleic acids. This allows for the development of targeted probes that can be used to study biological processes in living cells. The introduction of specific substituents on the bipyridine rings can also be used to modulate the probe's selectivity and binding affinity for its target. The synthesis of bipyridine derivatives with appended functions for potential labeling of biological material has been explored. nih.gov
Furthermore, the development of new chemical tools can aid in drug discovery and development. chemscene.com Pyridine-3-carboxamide analogs have been investigated as potential agents against bacterial wilt in tomatoes, demonstrating the potential for this class of compounds in agricultural applications. nih.gov The diversification of the this compound scaffold could lead to the discovery of new compounds with a wide range of biological activities.
Future Prospects in Chemical Synthesis and Materials Science
The future of research on this compound and its derivatives is bright, with numerous opportunities in both chemical synthesis and materials science. Advances in synthetic methodologies will continue to facilitate the creation of more complex and diverse libraries of these compounds, enabling a more thorough exploration of their structure-activity relationships. mdpi.com
In materials science, the focus will likely be on the design and synthesis of novel functional materials with tailored properties. This includes the development of more efficient and stable redox-active materials for energy storage applications, as well as the creation of new MOFs and supramolecular assemblies with applications in sensing, catalysis, and separations. The ability to fine-tune the properties of the scaffold through chemical modification will be a key driver of progress in this area.
The development of new chemical tools and probes based on this scaffold will also continue to be an active area of research. This includes the creation of more sensitive and selective sensors for metal ions and other analytes, as well as the development of new probes for studying biological systems. The versatility of the this compound scaffold makes it an attractive platform for the development of a wide range of new technologies with a significant impact on science and society.
Q & A
Basic: What are the recommended synthetic routes for 6-Methyl-[2,3'-bipyridine]-5'-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis of bipyridine-carboxamide derivatives typically involves cross-coupling reactions and functional group transformations. For example:
- Kumada coupling between halogenated pyridines (e.g., 5-bromo-2-methoxypyridine) and organometallic reagents (e.g., Grignard reagents) can construct the bipyridine backbone .
- Hydrolysis and carboxamide formation : Subsequent hydrolysis of methoxy groups (using HCl) yields carboxylic acid intermediates, followed by coupling with methylamine or protected amines via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
Optimization strategies : - Control reaction temperature (50–80°C) to minimize side reactions.
- Use anhydrous solvents (e.g., THF, DMF) to enhance coupling efficiency.
- Monitor reaction progress via HPLC or TLC to isolate intermediates .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substitution patterns and methyl/carboxamide group positions. Aromatic protons in bipyridine appear as doublets (δ 7.5–9.0 ppm), while methyl groups resonate at δ 2.5–3.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNO: 214.0975).
- Infrared (IR) Spectroscopy : Stretching vibrations for amide C=O (1650–1680 cm) and pyridine C=N (1550–1600 cm) confirm functional groups .
Advanced: How do computational methods aid in understanding the electronic properties and isomer stability of this compound derivatives?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing carboxamide groups lower LUMO energy, enhancing electrophilic substitution susceptibility .
- Molecular Orbital (MO) Analysis : Explains isomer stability in coordination complexes. In rhenium oxo complexes, MO symmetry matching between the bipyridine ligand and metal center stabilizes specific linkage isomers .
- Thermodynamic Simulations : Predict relative stability of protonated/deprotonated forms using pKa calculations (e.g., Gaussian or ORCA software) .
Advanced: What strategies are employed to resolve contradictions in biological activity data for carboxamide derivatives?
Answer:
- Dose-Response Analysis : Validate IC values across multiple assays (e.g., antiglycation vs. antioxidant assays) to identify off-target effects .
- Docking Studies : Compare binding modes in target proteins (e.g., β-glucuronidase) using AutoDock or Schrödinger. For example, hydrogen bonding between the carboxamide and Arg-228 residue may explain activity discrepancies .
- Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that influence bioactivity .
Stability: How does the thermal stability of this compound influence its application in coordination chemistry?
Answer:
- Thermogravimetric Analysis (TGA) : Reveals decomposition temperatures (e.g., ~200–250°C for ligand degradation, ~475°C for metal oxide formation in Fe complexes) .
- Coordination Stability : The carboxamide’s chelating ability (via N and O donors) stabilizes metal complexes (e.g., Re or Fe in octahedral geometries). However, steric hindrance from the methyl group may reduce binding efficiency in smaller metal centers .
Safety: What are the critical safety considerations when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of fine powders or aerosols .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
